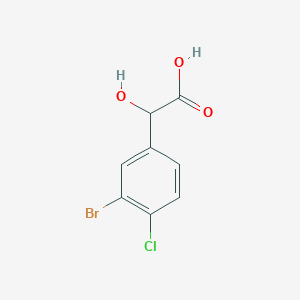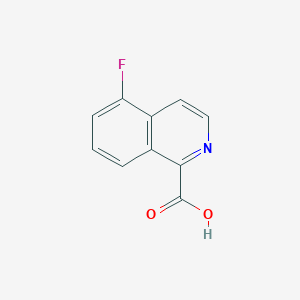
5-Fluoroisoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoroisoquinoline-1-carboxylic acid is a chemical compound with the CAS Number: 1179149-35-9 . It has a molecular weight of 191.16 and its IUPAC name is 5-fluoro-1-isoquinolinecarboxylic acid . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6FNO2/c11-8-3-1-2-7-6 (8)4-5-12-9 (7)10 (13)14/h1-5H, (H,13,14) . This indicates that the molecule consists of a fluorine atom attached to an isoquinoline ring, which also carries a carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and shipping temperature are not specified .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- Research has demonstrated the synthesis of complex antibacterial agents like flumequine starting from compounds structurally similar to 5-Fluoroisoquinoline-1-carboxylic acid. The synthesis process involved the use of enantiomers and the antibacterial agent was synthesized in optically active forms, highlighting the potential of these compounds in developing antibacterial medications (Bálint et al., 1999).
Development of Novel Quinolones
- The creation of novel quinolones has been facilitated by the use of compounds akin to this compound. These novel compounds showed promising antibacterial activities against a range of pathogens, including strains resistant to standard quinolones. The research indicates the potential of these compounds in crafting new antibacterial agents that could be effective against drug-resistant bacterial strains (Hayashi et al., 2002).
Applications in Biomedical Analysis
- The derivative compounds of this compound have been applied in biomedical analysis due to their strong fluorescence in a wide pH range in aqueous media. These properties make them useful as fluorescent labeling reagents in the determination of various biological substances, highlighting the versatility of these compounds in biomedical research and analysis (Hirano et al., 2004).
Antimycobacterial Activities
- Compounds structurally related to this compound have shown significant antimycobacterial activities in both in vitro and in vivo settings against various strains of Mycobacterium tuberculosis. The findings from this research could be pivotal in the development of new treatments for tuberculosis, especially in the context of multi-drug resistance (Senthilkumar et al., 2009).
Fluorogenic Applications in Neurotransmitter Analysis
- The reactivity of this compound derivatives with neurotransmitters in artificial cerebrospinal fluid has been studied, providing valuable insights into the kinetics and potential applications of these compounds in neurotransmitter analysis. The fluorogenic reagent derived from these compounds has been effective in analyzing proteins and small neurotransmitters, showing the diverse applicability of these compounds in neurological research (Wu et al., 2000).
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with isoquinolines, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Fluoroquinolones, a class of compounds that includes some isoquinoline derivatives, are known to inhibit dna synthesis by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This interaction blocks the progress of the replication fork .
Biochemical Pathways
The inhibition of dna synthesis by fluoroquinolones, as mentioned above, would likely affect numerous downstream cellular processes, including cell division and protein synthesis .
Result of Action
The inhibition of dna synthesis by fluoroquinolones can lead to cell death , suggesting that 5-Fluoroisoquinoline-1-carboxylic acid may have similar cytotoxic effects.
Propriétés
IUPAC Name |
5-fluoroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOFYTVTHNRVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

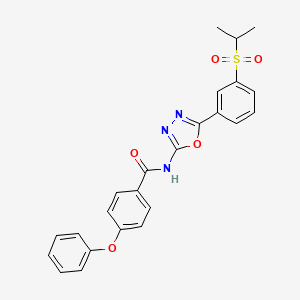
![Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949959.png)
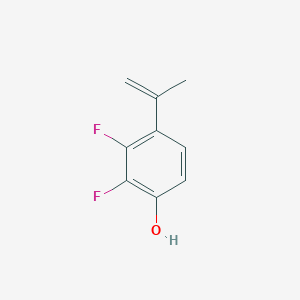
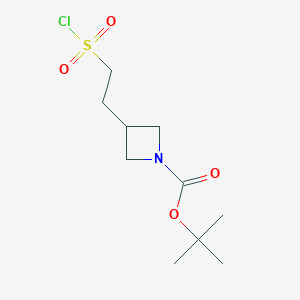
![1-(4-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2949967.png)
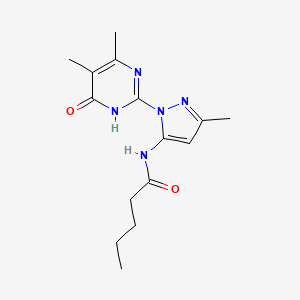
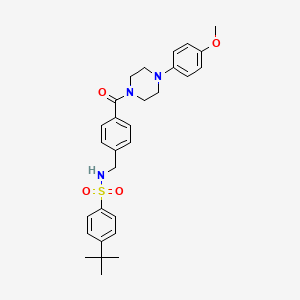
![7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2949971.png)

![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)
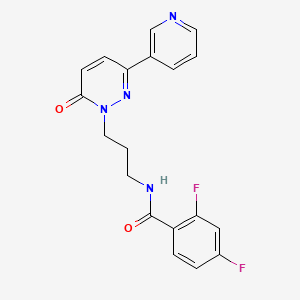

![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)
